

# In-Depth Technical Guide: ASP-2205 (CAS Number: 1334440-09-3)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ASP-2205  |           |
| Cat. No.:            | B15615030 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**ASP-2205** is a potent and selective agonist of the serotonin 5-HT2C receptor. It has been investigated for its potential therapeutic effects, primarily focusing on the enhancement of the urethral closure reflex for the treatment of stress urinary incontinence. This document provides a comprehensive technical overview of **ASP-2205**, including its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

**Core Compound Information** 

| Parameter           | Information                         |
|---------------------|-------------------------------------|
| Compound Name       | ASP-2205                            |
| CAS Number          | 1334440-09-3                        |
| Molecular Formula   | C19H28N2O                           |
| Molecular Weight    | 300.44                              |
| Target              | Serotonin 5-HT2C Receptor (5-HT2CR) |
| Mechanism of Action | Agonist                             |



## **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo quantitative data for ASP-2205.

**Table 3.1: In Vitro Potency** 

| Parameter | Species | Value   | Assay                                 | Reference |
|-----------|---------|---------|---------------------------------------|-----------|
| EC50      | Human   | 0.85 nM | Intracellular<br>Ca2+<br>Mobilization | [1]       |
| EC50      | Rat     | 2.5 nM  | Intracellular<br>Ca2+<br>Mobilization | [1]       |

Table 3.2: In Vivo Efficacy in Rats (Leak Point Pressure

Model)

| Dose (Intraduodenal) | Effect                                                   | Reference |
|----------------------|----------------------------------------------------------|-----------|
| 0.1 - 1 mg/kg        | Dose-dependent elevation of<br>Leak Point Pressure (LPP) | [1]       |

Table 3.3: Phase 1 Clinical Trial in Healthy Women

| Dose (Oral) | Effect on Opening<br>Urethral Pressure<br>(OUP)           | Observed Side<br>Effects                                                                         | Reference |
|-------------|-----------------------------------------------------------|--------------------------------------------------------------------------------------------------|-----------|
| 10 mg       | No significant increase                                   | Central nervous<br>system-related (e.g.,<br>dizziness, nausea)                                   | [2]       |
| 60 mg       | Significant decrease<br>from 6 to 24 hours<br>post-dosing | Central nervous<br>system-related (e.g.,<br>dizziness, nausea),<br>more pronounced<br>than 10 mg | [2]       |



A clinical study to assess the pharmacokinetics of **ASP-2205** in healthy young and elderly subjects has been conducted (NCT02314793), but detailed pharmacokinetic parameters from this study are not publicly available.[3]

## **Signaling Pathway**

ASP-2205 exerts its effects by activating the 5-HT2C receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by 5-HT2C receptor agonism is through the Gq/11 pathway. This activation leads to a series of intracellular events culminating in an increase in cytosolic calcium, which in turn modulates neuronal activity.



Click to download full resolution via product page

Caption: 5-HT2C Receptor Gq/11 Signaling Pathway

## **Experimental Protocols**

The following are detailed methodologies for key experiments conducted with ASP-2205.

## In Vitro: Intracellular Calcium Mobilization Assay

This assay is a standard method for determining the potency of Gq-coupled receptor agonists by measuring the increase in intracellular calcium following receptor activation.

Objective: To determine the EC50 of **ASP-2205** at the human and rat 5-HT2C receptors.

#### Materials:

- Cell line expressing the recombinant human or rat 5-HT2C receptor (e.g., HEK293 or CHO cells).
- Cell culture medium and supplements.



- 96-well or 384-well black, clear-bottom microplates.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
- Pluronic F-127.
- Probenecid (optional, to prevent dye extrusion).
- Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).
- ASP-2205 and a reference 5-HT2C agonist.
- Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

#### Procedure:

- Cell Culture: Maintain the 5-HT2C-expressing cells in appropriate culture conditions.
- Cell Seeding: Plate the cells into the microplates at a predetermined density and allow them to adhere overnight.
- Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for a specified time (e.g., 1 hour) at 37°C.
- Compound Preparation: Prepare serial dilutions of ASP-2205 and the reference agonist in the assay buffer.
- Measurement: Place the cell plate in the FLIPR instrument. Record a baseline fluorescence reading. The instrument then adds the compound dilutions to the wells and continues to measure the fluorescence intensity over time.
- Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[4][5][6][7][8]





Click to download full resolution via product page

Caption: Intracellular Calcium Mobilization Assay Workflow

## In Vivo: Rat Leak Point Pressure (LPP) Model

This model is used to assess urethral closure function and is a common preclinical model for stress urinary incontinence.

Objective: To evaluate the in vivo effect of **ASP-2205** on urethral resistance to leakage.



#### Materials:

- Female Sprague-Dawley rats.
- Anesthetic (e.g., urethane).
- Suprapubic bladder catheter (e.g., PE-50 tubing).
- Pressure transducer and data acquisition system.
- Infusion pump.
- Saline solution.
- ASP-2205 formulation for intraduodenal or intravenous administration.

#### Procedure:

- Animal Preparation: Anesthetize the rat and implant a suprapubic catheter into the bladder.
  The catheter is connected to a pressure transducer and an infusion pump.
- Bladder Filling: Infuse saline into the bladder to a standardized volume (e.g., half-capacity).
- Drug Administration: Administer **ASP-2205** via the desired route (e.g., intraduodenal).
- LPP Measurement: Apply gradually increasing external pressure to the abdomen (Crede maneuver) while continuously recording intravesical pressure. The LPP is the value of the bladder pressure at the moment urine leakage is observed from the urethral meatus.
- Data Analysis: Compare the LPP values before and after drug administration, and across different dose groups.[9][10][11][12]

## Clinical: Phase 1 Study in Healthy Volunteers

This study was designed to assess the safety, tolerability, and effect of **ASP-2205** on urethral function in humans.

Objective: To evaluate the effect of single oral doses of **ASP-2205** on opening urethral pressure (OUP) in healthy female subjects.



#### Study Design:

- Type: Phase 1, single-center, placebo-controlled, randomized, four-period, crossover study.
- Participants: Healthy female volunteers (e.g., aged 18 to 55 years).
- Interventions: Single oral doses of ASP-2205 (10 mg and 60 mg), a positive control (e.g., duloxetine 80 mg), and placebo.
- Primary Endpoint: Change in OUP from baseline.

#### Procedure:

- Participant Screening and Enrollment: Recruit healthy female volunteers who meet the inclusion and exclusion criteria.
- Randomization and Dosing: In each of the four study periods, participants are randomly assigned to receive one of the four treatments.
- OUP Measurement: Measure OUP at baseline and at multiple time points post-dosing (e.g., 3, 6, 12, and 24 hours). OUP is measured using a technique such as urethral pressure reflectometry under both resting and pelvic floor squeezing conditions.
- Safety Monitoring: Monitor participants for adverse events throughout the study.
- Data Analysis: Analyze the change in OUP for each treatment group compared to placebo.

## **Discussion and Conclusion**

ASP-2205 is a potent 5-HT2C receptor agonist that has demonstrated preclinical efficacy in a rat model of stress urinary incontinence by increasing leak point pressure.[1] However, a Phase 1 clinical trial in healthy female volunteers did not show an increase in opening urethral pressure, and in fact, a higher dose led to a decrease.[2] The compound was also associated with central nervous system-related side effects.[2] These findings suggest that the preclinical effects on urethral closure in rats may not translate to humans, and the therapeutic potential of ASP-2205 for stress urinary incontinence is therefore unlikely.[2] Further research would be needed to explore other potential therapeutic applications of this compound.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Effect of ASP2205 fumarate, a novel 5-HT2C receptor agonist, on urethral closure function in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a 5-HT2c receptor agonist on urethral closure mechanism in healthy women -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. bu.edu [bu.edu]
- 9. Development of a Device to Standardize Leak Point Pressure Experiments in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Method for Recording Urethral Pressure Profiles in Female Rats | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of leak point pressure methods in an animal model of stress urinary incontinence PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: ASP-2205 (CAS Number: 1334440-09-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615030#asp-2205-cas-number-1334440-09-3-information]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com